3-{2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl}-2-sulfanylidene-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-4-one
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Overview
Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a study describes the synthesis of a compound with a similar structure, where spectroscopic techniques such as XRD, FT-IR, FT-Ra, and NMR were used for characterization . Another study discusses the synthesis of triazole-pyrimidine hybrids, which could potentially provide insights into the synthesis of the requested compound .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using various techniques. A study on a related compound used spectroscopic techniques (XRD, FT-IR, FT-Ra, and NMR) and theoretical calculations (DFT method using the B3LYP functional and the 6–311 + + G(d,p) basis set) for structural and spectroscopic characterization . Another study assigned the product’s structure using HRMS, IR, 1H and 13C NMR experiments .Scientific Research Applications
Antiproliferative Activity in Cancer Research
Compounds similar to 3-[2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-4-one have been synthesized and evaluated for their antiproliferative effects against human cancer cell lines. For instance, Mallesha et al. (2012) synthesized derivatives of this compound and found that some exhibited good activity against various cancer cell lines, indicating potential as anticancer agents (Mallesha et al., 2012).
Anticonvulsant Agent Applications
A derivative of this compound, known as “Epimidin”, has been identified as a promising new anticonvulsant drug candidate. Severina et al. (2021) developed a High-Performance Liquid Chromatography (HPLC) method for determining related substances in Epimidin, essential for pharmaceutical quality control (Severina et al., 2021).
Antitumor Activity
Gineinah et al. (2013) synthesized new pyrido[2,3-d]pyrimidine derivatives, including structures similar to the compound , and evaluated them for antitumor activity. They found that some compounds displayed potent antitumor activity, suggesting their potential use in cancer treatment (Gineinah et al., 2013).
Antimicrobial Agents
Krishnamurthy et al. (2011) synthesized derivatives of this compound as potential antimicrobial agents. They found that some derivatives exhibited significant inhibitory activity against various bacterial strains, indicating their potential use in treating bacterial infections (Krishnamurthy et al., 2011).
Mechanism of Action
Target of Action
It’s known that compounds with a similar structure, such as para-methoxyphenylpiperazine (meopp), have been found to inhibit the reuptake and induce the release of monoamine neurotransmitters .
Mode of Action
Based on the structure and the known actions of similar compounds, it can be inferred that it might interact with its targets by inhibiting the reuptake and inducing the release of monoamine neurotransmitters . This is a mechanism of action shared with drugs of abuse such as amphetamines .
Biochemical Pathways
It’s known that similar compounds can affect the monoamine neurotransmitter pathways . These pathways play crucial roles in various physiological functions, including mood regulation, arousal, and sensory perception.
Pharmacokinetics
It’s known that the piperazine ring, a common structural motif in this compound, can positively modulate the pharmacokinetic properties of a drug substance .
Result of Action
Based on the known actions of similar compounds, it can be inferred that it might produce effects somewhat similar to those of amphetamines, although it is much less potent and is thought to have relatively insignificant abuse potential .
Biochemical Analysis
Biochemical Properties
The compound interacts with various biomolecules, including enzymes and proteins, in biochemical reactions . It has shown promising neuroprotective and anti-inflammatory properties . The compound inhibits nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells . It also reduces the expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells .
Cellular Effects
The compound affects various types of cells and cellular processes . It influences cell function by inhibiting ER stress, apoptosis, and the NF-kB inflammatory pathway . It also has a significant impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . A molecular docking study showed that the compound has favorable interaction with active residues of ATF4 and NF-kB proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of the compound change over time .
Dosage Effects in Animal Models
The effects of the compound vary with different dosages in animal models . Studies on threshold effects and any toxic or adverse effects at high doses are ongoing .
Metabolic Pathways
The compound is involved in various metabolic pathways . It interacts with several enzymes and cofactors, and may affect metabolic flux or metabolite levels .
Transport and Distribution
The compound is transported and distributed within cells and tissues . It may interact with various transporters or binding proteins, and may affect its localization or accumulation .
Subcellular Localization
This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Properties
IUPAC Name |
3-[2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O2S/c1-27-16-6-4-15(5-7-16)24-12-9-23(10-13-24)11-14-25-19(26)17-3-2-8-21-18(17)22-20(25)28/h2-8H,9-14H2,1H3,(H,21,22,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYJNMLWQFLXWAH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)CCN3C(=O)C4=C(NC3=S)N=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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